N-phenylpyrimidin-4-amine
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Overview
Description
N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that consists of a pyrimidine ring substituted with a phenyl group at the nitrogen atom and an amine group at the fourth position
Mechanism of Action
Target of Action
N-phenylpyrimidin-4-amine is known to target the M1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
This compound interacts with its targets as an allosteric modulator . It modulates the affinity of orthosteric agonists, with the greatest degree of positive co-operativity observed with higher efficacy agonists . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the modulation of agonist affinity, which is a key aspect of the signaling pathways of the M1 muscarinic acetylcholine receptors . The compound’s action also influences the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP 1) accumulation, and β-arrestin-2 recruitment pathways .
Pharmacokinetics
The compound’s nanomolar inhibitory potency against its target suggests a high degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the potentiation of orthosteric agonists and the modulation of various signaling pathways . This leads to changes in cellular responses, potentially influencing cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylpyrimidin-4-amine can be synthesized through various methods. One common approach involves the reaction of 4-chloropyrimidine with aniline under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloropyrimidine in a suitable solvent such as ethanol.
- Add aniline to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
N-phenylpyrimidin-2-amine: Differing in the position of the amine group, which can affect its reactivity and biological activity.
N-phenylpyrimidin-5-amine: Another positional isomer with distinct chemical and biological properties.
N-phenylpyrimidin-4-ol:
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLBDODYLEYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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